molecular formula C16H17N3O4S B6972424 (6-methoxypyrazin-2-yl)-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone

(6-methoxypyrazin-2-yl)-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone

Cat. No.: B6972424
M. Wt: 347.4 g/mol
InChI Key: UVVFFIFOWCJEMY-UHFFFAOYSA-N
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Description

(6-methoxypyrazin-2-yl)-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxypyrazine group and a methylsulfonyl-dihydroquinoline moiety. Its distinct chemical properties make it a subject of interest in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

(6-methoxypyrazin-2-yl)-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-23-15-10-17-9-13(18-15)16(20)19-7-3-4-11-8-12(24(2,21)22)5-6-14(11)19/h5-6,8-10H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVFFIFOWCJEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)C(=O)N2CCCC3=C2C=CC(=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxypyrazin-2-yl)-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Methoxypyrazine Intermediate: This step involves the reaction of pyrazine with methanol in the presence of a catalyst to form the methoxypyrazine intermediate.

    Synthesis of the Methylsulfonyl-dihydroquinoline Intermediate: This step involves the reaction of quinoline with methylsulfonyl chloride under basic conditions to form the methylsulfonyl-dihydroquinoline intermediate.

    Coupling Reaction: The final step involves the coupling of the methoxypyrazine intermediate with the methylsulfonyl-dihydroquinoline intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-methoxypyrazin-2-yl)-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted pyrazine or quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-methoxypyrazin-2-yl)-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (6-methoxypyrazin-2-yl)-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (6-methoxypyrazin-2-yl)methanamine hydrochloride
  • (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone

Uniqueness

Compared to similar compounds, (6-methoxypyrazin-2-yl)-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone stands out due to its combined structural features. The presence of both methoxypyrazine and methylsulfonyl-dihydroquinoline moieties imparts unique chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound for research and development.

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